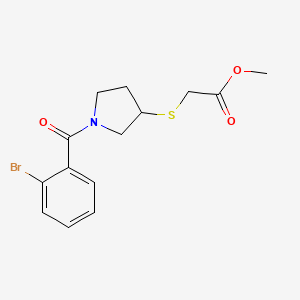

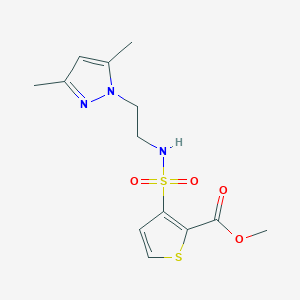

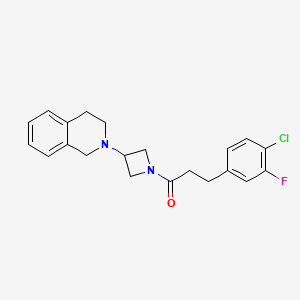

methyl 3-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms . The specific compound you mentioned also contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazole ring and the thiophene ring would contribute to the aromaticity of the compound .Chemical Reactions Analysis

Pyrazole and thiophene rings are known to undergo various chemical reactions. Pyrazoles can react with electrophiles at the 3-position, and thiophenes can undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole and thiophene rings. For example, these rings could contribute to the compound’s polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Evaluation

- Antibacterial Agents : New heterocyclic compounds containing a sulfonamido moiety, including derivatives of methyl 3-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate, have been synthesized for use as antibacterial agents. Some of these compounds showed high antibacterial activity (Azab, Youssef, & El‐Bordany, 2013).

Heterocyclic Synthesis

- Pyran, Pyridine, and Pyridazine Derivatives : Research focused on the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, highlighting the compound's versatility in creating various heterocyclic structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

One-Pot Synthesis Techniques

- Efficient Synthesis Methods : A study demonstrated the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst in a one-pot condensation method to synthesize related compounds, emphasizing efficient and clean synthesis techniques (Khaligh, 2014).

Annelation and Compound Formation

- New Heterocyclic Systems : Research on the annelation of the 2-aminopyran-4-one ring to condensed thiophenes resulted in derivatives of new heterocyclic systems, showcasing the compound's reactivity and potential for creating novel structures (Volovenko, Litenko, Khrapak, & Babichev, 1983).

Synthesis of Dicarboxylic Derivatives

- Metal-Organic Frameworks : A study investigated the carboxylation of bis(pyrazol-1-yl)alkanes, leading to 4,4′-dicarboxylic derivatives with potential as building blocks for metal-organic frameworks (Burlutskiy & Potapov, 2021).

Tetrasubstituted Thiophenes Synthesis

- Multicomponent Protocol : The development of a one-pot multicomponent protocol for synthesizing tetrasubstituted thiophenes, highlighting the compound's role in complex synthesis processes (Sahu et al., 2015).

Wirkmechanismus

Target of Action

The compound, also known as methyl 3-[2-(3,5-dimethylpyrazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate, primarily targets Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and replication. It has shown superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity .

Biochemical Pathways

The compound affects the biochemical pathways of the targeted organisms, leading to their death and suppression. The target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Result of Action

The result of the compound’s action is the significant reduction in the viability of the targeted organisms. This leads to a decrease in the severity of the diseases caused by these organisms, namely leishmaniasis and malaria .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-[2-(3,5-dimethylpyrazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S2/c1-9-8-10(2)16(15-9)6-5-14-22(18,19)11-4-7-21-12(11)13(17)20-3/h4,7-8,14H,5-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFONKWQITWHJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)C2=C(SC=C2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2994971.png)

![benzyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2994974.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2994975.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide](/img/structure/B2994977.png)

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2994985.png)

![2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2994988.png)